molecular formula C14H13NO B12953081 4-(3-Pyridinyl)-benzenepropanal

4-(3-Pyridinyl)-benzenepropanal

Cat. No.: B12953081
M. Wt: 211.26 g/mol
InChI Key: HLQZSUZQNKALJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 4-(3-pyridinyl)- can be achieved through several methods. One common approach involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium acetate (Pd(OAc)2) and tri(o-tolyl)phosphine (P(o-tolyl)3) as catalysts . This method provides a straightforward route to obtain the desired product with good yields.

Industrial Production Methods

Industrial production of Benzenepropanal, 4-(3-pyridinyl)- typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 4-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 3-(4-pyridin-3-ylphenyl)propanoic acid.

    Reduction: 3-(4-pyridin-3-ylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzenepropanal, 4-(3-pyridinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-(3-pyridinyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanal: Lacks the pyridine ring, making it less versatile in terms of reactivity and applications.

    4-(3-Pyridinyl)benzaldehyde: Contains a pyridine ring but lacks the propanal group, limiting its potential for further functionalization.

Uniqueness

Benzenepropanal, 4-(3-pyridinyl)- is unique due to the presence of both a benzene ring and a pyridine ring, along with an aldehyde group.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-(4-pyridin-3-ylphenyl)propanal

InChI

InChI=1S/C14H13NO/c16-10-2-3-12-5-7-13(8-6-12)14-4-1-9-15-11-14/h1,4-11H,2-3H2

InChI Key

HLQZSUZQNKALJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CCC=O

Origin of Product

United States

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